Cas no 954679-61-9 (3-fluoro-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide)

3-fluoro-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide
- AKOS024645552
- 954679-61-9
- 3-fluoro-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
- 3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- F2391-0181
- 3-fluoro-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
-
- インチ: 1S/C23H21FN2O3S/c1-16-5-9-22(10-6-16)30(28,29)26-12-11-17-7-8-21(14-19(17)15-26)25-23(27)18-3-2-4-20(24)13-18/h2-10,13-14H,11-12,15H2,1H3,(H,25,27)
- InChIKey: RBALXQZBWKVAHE-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(N1CC2C=C(C=CC=2CC1)NC(C1C=CC=C(C=1)F)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 424.12569187g/mol
- どういたいしつりょう: 424.12569187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 702
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 74.9Ų
3-fluoro-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2391-0181-4mg |
3-fluoro-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |
954679-61-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2391-0181-5mg |
3-fluoro-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |
954679-61-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2391-0181-15mg |
3-fluoro-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |
954679-61-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2391-0181-30mg |
3-fluoro-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |
954679-61-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2391-0181-40mg |
3-fluoro-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |
954679-61-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2391-0181-25mg |
3-fluoro-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |
954679-61-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2391-0181-5μmol |
3-fluoro-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |
954679-61-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2391-0181-10mg |
3-fluoro-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |
954679-61-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2391-0181-20mg |
3-fluoro-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |
954679-61-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2391-0181-20μmol |
3-fluoro-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |
954679-61-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
3-fluoro-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide 関連文献
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
3-fluoro-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamideに関する追加情報
Professional Introduction to Compound with CAS No. 954679-61-9 and Product Name: 3-fluoro-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide
The compound with CAS No. 954679-61-9 and the product name 3-fluoro-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide represents a significant advancement in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. This compound belongs to the class of tetrahydroisoquinoline derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in treating various diseases.
Tetrahydroisoquinoline derivatives are a structurally diverse class of alkaloids that exhibit a wide range of pharmacological properties. These compounds have been extensively studied for their roles in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. The presence of a benzamide moiety in the structure of 3-fluoro-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide introduces additional functional groups that can enhance its binding affinity and selectivity towards specific biological targets.
The fluoro substituent at the 3-position of the tetrahydroisoquinoline ring is a key feature that contributes to the compound's unique pharmacological profile. Fluorine atoms are well-known for their ability to modulate metabolic stability and binding interactions with biological targets. In this context, the introduction of a fluorine atom can improve the compound's bioavailability and binding affinity towards enzymes and receptors involved in disease pathways.
Furthermore, the 4-methylbenzenesulfonyl group at the N-2 position of the benzamide moiety adds another layer of complexity to the compound's structure. This group can influence both the solubility and metabolic stability of the molecule, making it an important factor in drug design. The combination of these structural elements makes 3-fluoro-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide a promising candidate for further investigation in medicinal chemistry.
Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives as scaffolds for developing novel therapeutics. For instance, researchers have demonstrated that these compounds can modulate dopaminergic and serotonergic systems, which are implicated in various neurological disorders such as Parkinson's disease and depression. The structural features of 3-fluoro-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide suggest that it may exhibit similar effects while also possessing improved pharmacokinetic properties.
The benzamide moiety is particularly interesting from a pharmacological perspective. Benzamides are known to interact with various biological targets, including enzymes and receptors involved in pain perception, inflammation, and neurotransmission. By incorporating a benzamide group into a tetrahydroisoquinoline framework, researchers can exploit these interactions to develop compounds with enhanced therapeutic potential.
Moreover, the fluoro substituent at the 3-position of the tetrahydroisoquinoline ring is known to enhance metabolic stability and binding affinity. This modification can lead to improved bioavailability and prolonged half-life of the compound upon administration. Such properties are crucial for developing drugs that require less frequent dosing while maintaining efficacy.
In conclusion, 3-fluoro-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide represents a promising candidate for further investigation in medicinal chemistry. Its unique structural features make it well-suited for modulating dopaminergic and serotonergic systems while possessing improved pharmacokinetic properties. Future studies should focus on elucidating its mechanism of action and evaluating its potential as a therapeutic agent for various neurological disorders.
954679-61-9 (3-fluoro-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide) 関連製品
- 1806063-51-3(2-(Difluoromethyl)-5-methoxypyridine-4-carboxylic acid)
- 2138435-45-5(5-Methoxy-2-propylquinolin-3-ol)
- 1793064-24-0(3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride)
- 899952-78-4(N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide)
- 2680717-18-2(benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate)
- 1112043-96-5(1-(3-aminophenyl)-3-cyclopropyl-4,5-dihydroxy-2,3-dihydro-1H-imidazol-2-one)
- 1426174-38-0(Cefadroxil-d4 (Major))
- 73097-00-4(Methyl Stearidonate)
- 1780519-38-1(tert-butyl N-{3-(pyrrolidin-3-yl)methylphenyl}carbamate)
- 33250-97-4(1-Bromo-3-(4-methylphenyl)propan-2-one)


